

Aclonifen (2-chloro-6-nitro-3-phenoxyaniline): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclonifen, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, is a diphenyl ether herbicide widely utilized in agriculture for the pre-emergence control of a variety of grass and broad-leaved weeds.[1][2] Initially thought to possess a dual mechanism of action involving the inhibition of protoporphyrinogen oxidase (PPO) and carotenoid biosynthesis, recent research has identified its primary target as solanesyl diphosphate synthase (SPS), representing a novel mode of action for herbicides.[1][3][4] This technical guide provides an in-depth overview of Aclonifen, encompassing its physicochemical properties, synthesis, mechanism of action, metabolism, and toxicological profile. Detailed experimental protocols for its synthesis, analysis, and key biochemical assays are provided to support further research and development.

Physicochemical Properties

Aclonifen is a yellow, odorless powder.[5] It exhibits low solubility in water but is readily soluble in many organic solvents.[1][5] Its low vapor pressure suggests limited volatility.[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Aclonifen



Property	Value	Reference(s)
IUPAC Name	2-chloro-6-nitro-3- phenoxyaniline	[6][7]
CAS Number	74070-46-5	[6][7]
Molecular Formula	C12H9CIN2O3	[6][7]
Molecular Weight	264.67 g/mol	[1][6]
Melting Point	81.2 °C	[5][6]
Water Solubility	1.4 mg/L (at 20 °C)	[6][8]
log P (Octanol-water partition coefficient)	4.37	[6][8]
Vapor Pressure	1.6 x 10 ⁻⁵ Pa (at 20 °C)	[5]
Density	1.46 g/cm ³	[6]

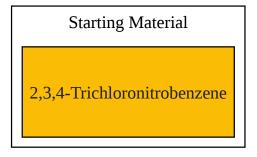
Synthesis of Aclonifen

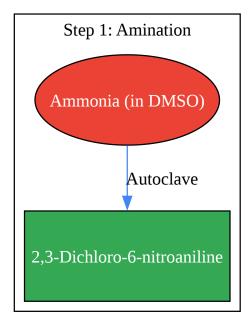
The synthesis of **Aclonifen** has been described through several routes, commonly starting from either 2,3,4-trichloronitrobenzene or o-dichlorobenzene.[1][6][9] A prevalent method involves a three-step process of nitrification, amination, and etherification of 1,2,3-trichlorobenzene.[9]

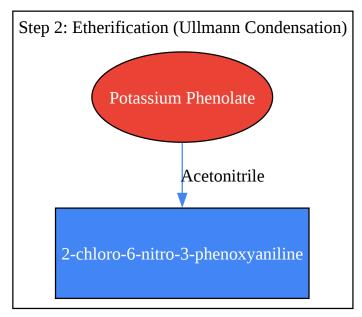
Synthesis Workflow

The general workflow for the synthesis of **Aclonifen** is depicted below.









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Caption: Synthesis workflow for Aclonifen.



Detailed Experimental Protocol

The following protocol is a composite based on descriptions found in patent literature.[4][6][10]

Step 1: Ammonolysis of 2,3,4-Trichloronitrobenzene

- In a high-pressure autoclave, charge 2,3,4-trichloronitrobenzene and dimethyl sulfoxide (DMSO).
- Seal the autoclave and purge with nitrogen gas.
- Heat the mixture to the reaction temperature (e.g., 50-100 °C).
- Introduce ammonia gas to a specific pressure (e.g., 0.4-0.5 MPa) and maintain the reaction for several hours (e.g., 6-24 hours).
- After cooling, the resulting mixture contains the intermediate, 2,3-dichloro-6-nitroaniline.

Step 2: Etherification to form Aclonifen

- The crude or purified 2,3-dichloro-6-nitroaniline is dissolved in a suitable solvent such as acetonitrile.
- Potassium phenolate (prepared from phenol and a potassium base) is added to the solution.
- The reaction mixture is heated under reflux for a specified period to facilitate the Ullmann ether synthesis.
- Upon completion, the reaction mixture is cooled, and the product, 2-chloro-6-nitro-3-phenoxyaniline (**Aclonifen**), is isolated. This may involve filtration to remove inorganic salts, followed by extraction and crystallization to yield the purified product. A toluene extraction followed by removal of the solvent can yield a product with high purity.[4]

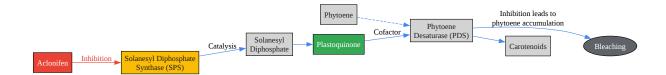
Mechanism of Action

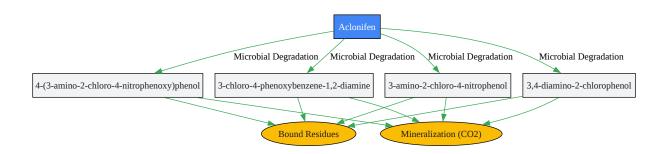
Aclonifen's herbicidal activity is primarily due to its inhibition of solanesyl diphosphate synthase (SPS), a key enzyme in the biosynthesis of plastoquinone.[3][4] This represents a novel mode of action, distinguishing it from other diphenyl ether herbicides.[3][11]



Signaling Pathway

The inhibition of SPS by **Aclonifen** disrupts the production of plastoquinone, which is an essential cofactor for phytoene desaturase (PDS) in the carotenoid biosynthesis pathway. This leads to the accumulation of phytoene and subsequent bleaching symptoms in susceptible plants.[3][12]





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